Cas no 66648-43-9 (N-trans-Feruloyltyramine)

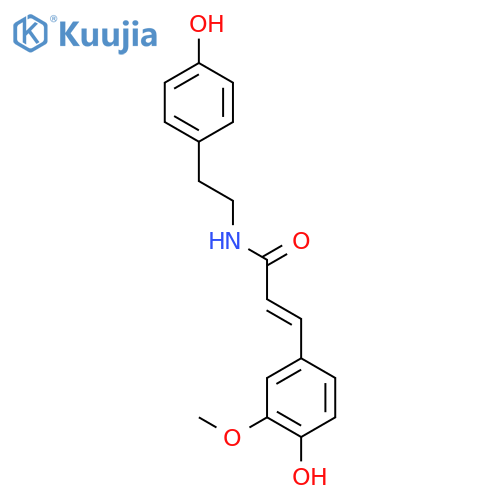

N-trans-Feruloyltyramine structure

商品名:N-trans-Feruloyltyramine

N-trans-Feruloyltyramine 化学的及び物理的性質

名前と識別子

-

- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

- N-Feruloyltyramine

- (2E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]ac rylamide

- N-TRANS-FERULOYLTYRAMINE

- Moupinamide

- Feruloyltyramine

- trans-N-Feruloyltyramine

- Alfrutamide

- cis-N-Feruloyltyramine

- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

- N-Transferuloyl Tyramine

- N-Trans-Feruloyl Tyramine

- N-[(E)-feruloyl]tyramine

- MEGxp0_000693

- (E)-3-(4-hydroxy-3-metho

- (e)-n-feruloyltyramine

- feruloyl tyramine

- N-P-TRANS-HYDROXYPHENETHYL FERULAMINE

- CHEMBL206555

- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

- (2,3)trans-N-(p-Hydroxyphenethyl)ferulamide

- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-propenamide

- CHEBI:17818

- Q27102643

- N-feruloyltyramine; Moupinamide

- 65646-26-6

- N-FERYROYLTYRAMINE

- DTXSID30904143

- 66648-43-9

- ACon1_001233

- (E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-HYDROXYPHENETHYL)ACRYLAMIDE

- (E)-Feruloyltyramine

- Moupinamide, >=95% (LC/MS-ELSD)

- F17679

- N-trans-Feruloyltramine

- UNII-WC99S6JM5Y

- CS-0022611

- C02717

- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2E)-

- MFCD17214811

- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(4-hydroxy-phenyl)-ethyl]-acrylamide

- N-E-FERULOYL TYRAMINE

- WC99S6JM5Y

- 640235-90-1

- NCGC00169550-01

- AKOS025287596

- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-

- BRD-K98045316-001-01-0

- MS-24583

- HY-N2410

- N-Cis-feruloyltyramine

- N-((E)-feruloyl)tyramine

- trans-Feruloyltyramine

- DA-66261

- DA-73339

- N-trans-Feruloyltyramine

-

- MDL: MFCD17214811

- インチ: 1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+

- InChIKey: NPNNKDMSXVRADT-WEVVVXLNSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])/C(/[H])=C(\[H])/C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 313.131408g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 6

- どういたいしつりょう: 313.131408g/mol

- 単一同位体質量: 313.131408g/mol

- 水素結合トポロジー分子極性表面積: 78.8Ų

- 重原子数: 23

- 複雑さ: 391

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 313.3

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 144.5-145°C

- ようかいど: 382.8 mg/L @ 25 °C (est)

N-trans-Feruloyltyramine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D512454-10mg |

N-trans-Feruloyltyramine |

66648-43-9 | 98% | 10mg |

$295 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64880-20mg |

(2E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]ac rylamide |

66648-43-9 | 20mg |

¥3198.0 | 2021-09-08 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65614-1mg |

N-trans-Feruloyltyramine |

66648-43-9 | 98% | 1mg |

¥3061.00 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84212-10MG |

<I>N</I>-<I>trans</I>-Feruloyltyramine |

66648-43-9 | 10mg |

¥6947.41 | 2023-09-09 | ||

| abcr | AB494954-1 mg |

N-trans-Feruloyltyramine; . |

66648-43-9 | 1mg |

€279.00 | 2023-04-19 | ||

| ChemScence | CS-0022611-10mg |

N-trans-Feruloyltyramine |

66648-43-9 | 98.64% | 10mg |

$571.0 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S0645-1 mL * 10 mM (in DMSO) |

Feruloyltyramine |

66648-43-9 | 99.56% | 1 mL * 10 mM (in DMSO) |

¥3055.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D512454-5mg |

N-trans-Feruloyltyramine |

66648-43-9 | 98% | 5mg |

$258 | 2024-05-24 | |

| TargetMol Chemicals | T3S0645-100mg |

N-trans-Feruloyltyramine |

66648-43-9 | 100% | 100mg |

¥ 9270 | 2024-07-19 | |

| TargetMol Chemicals | T3S0645-1mg |

N-trans-Feruloyltyramine |

66648-43-9 | 100% | 1mg |

¥ 663 | 2024-07-19 |

N-trans-Feruloyltyramine 関連文献

-

1. Nature as a treasure trove of potential anti-SARS-CoV drug leads: a structural/mechanistic rationaleAhmed M. Sayed,Amira R. Khattab,Asmaa M. AboulMagd,Hossam M. Hassan,Mostafa E. Rateb,Hala Zaid,Usama Ramadan Abdelmohsen RSC Adv. 2020 10 19790

-

Fidele Ntie-Kang,Joseph N. Yong RSC Adv. 2014 4 61975

-

Hui-li Zheng,Meng-ting Li,Tong Zhou,Ying-yi Wang,Er-Xin Shang,Yong-qing Hua,Jin-ao Duan,Yue Zhu Food Funct. 2023 14 399

-

Shih-Huang Tai,Ping-Chung Kuo,Sio Hong Lam,Shiow-Chyn Huang,Yi-Zhuan Kuo,Hsin-Yi Hung,Meei-Jen Liou,Po-Chuen Shieh,E.-Jian Lee,Tian-Shung Wu RSC Adv. 2019 9 21616

-

Ahmed Othman,Ahmed M. Sayed,Yhiya Amen,Kuniyoshi Shimizu RSC Adv. 2022 12 18746

66648-43-9 (N-trans-Feruloyltyramine) 関連製品

- 501-13-3(Feruloylputrescine)

- 103188-46-1((E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide)

- 80510-09-4(N-cis-Feruloyltyramine)

- 2292-16-2(Neferine)

- 138-56-7(Trimethobenzamide)

- 404-86-4(Capsaicin)

- 554-52-9(4-(2-Aminoethyl)-2-methoxyphenol)

- 94-62-2(Piperine)

- 78510-19-7(3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide)

- 103188-49-4((E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66648-43-9)N-trans-Feruloyltyramine

清らかである:99%/99%/99%/99%

はかる:10mg/50mg/100mg/250mg

価格 ($):250.0/423.0/550.0/837.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:66648-43-9)N-Feruloyltyramine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ